molecular formula C12H24N2O3 B8400527 tert-Butyl(3S,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate

tert-Butyl(3S,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate

Cat. No.: B8400527
M. Wt: 244.33 g/mol
InChI Key: WXQMQAMXMZTBAB-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl(3S,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with an aminomethyl group, a methoxy group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(3S,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving a suitable precursor.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

    Methoxylation: The methoxy group can be introduced through an O-methylation reaction using a methylating agent such as methyl iodide.

    Esterification: The tert-butyl ester can be formed by reacting the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(3S,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

tert-Butyl(3S,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl(3S,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl(3S,4S)-4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate
  • tert-Butyl(3S,4S)-4-(aminomethyl)-3-ethoxypiperidine-1-carboxylate
  • tert-Butyl(3S,4S)-4-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate

Uniqueness

tert-Butyl(3S,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The combination of the aminomethyl and methoxy groups, along with the tert-butyl ester, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl (3S,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-6-5-9(7-13)10(8-14)16-4/h9-10H,5-8,13H2,1-4H3/t9-,10+/m0/s1

InChI Key

WXQMQAMXMZTBAB-VHSXEESVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)OC)CN

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OC)CN

Origin of Product

United States

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